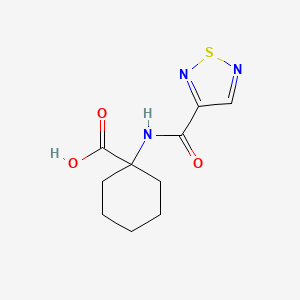
1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid is a heterocyclic compound that features a thiadiazole ring fused with a cyclohexane ring
Méthodes De Préparation
The synthesis of 1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. Another method involves the cycloaddition of diazoalkanes with a C=S bond, referred to as the Pechmann synthesis . Industrial production methods may involve the use of preformed thiadiazole rings which are then elaborated into the desired compound through various chemical transformations .
Analyse Des Réactions Chimiques
1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid can be compared with other thiadiazole derivatives such as:
- 1,2,3-Thiadiazole-4-carboxylic acid
- 1,2,4-Thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole-2-carboxylic acid These compounds share the thiadiazole ring but differ in the position of the substituents and the nature of the attached groups . The unique structure of this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13N3O3S |
|---|---|
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
1-(1,2,5-thiadiazole-3-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3S/c14-8(7-6-11-17-13-7)12-10(9(15)16)4-2-1-3-5-10/h6H,1-5H2,(H,12,14)(H,15,16) |
Clé InChI |
LLRUKRJAADFWHO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)NC(=O)C2=NSN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




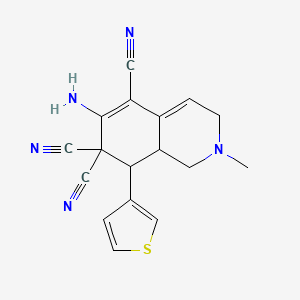

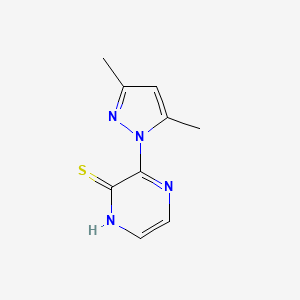
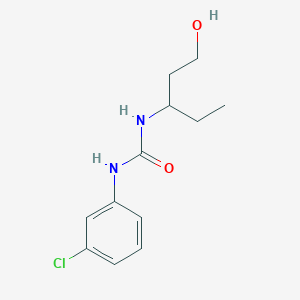
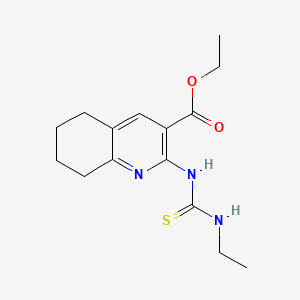
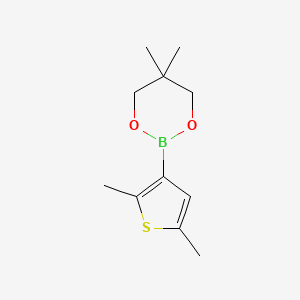
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)


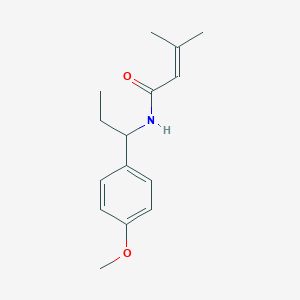
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
![(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
